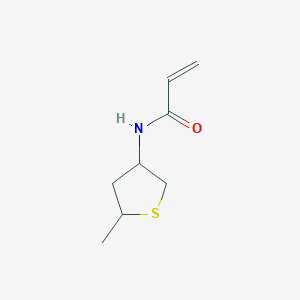

N-(5-Methylthiolan-3-yl)prop-2-enamide

Description

N-(5-Methylthiolan-3-yl)prop-2-enamide is a sulfur-containing organic compound characterized by a tetrahydrothiophene (thiolan) ring substituted with a methyl group at position 5 and a propenamide (acrylamide) group at position 3 (Figure 1). The thiolan ring contributes to its stereoelectronic properties, while the acrylamide moiety introduces reactivity typical of α,β-unsaturated carbonyl systems.

Properties

IUPAC Name |

N-(5-methylthiolan-3-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NOS/c1-3-8(10)9-7-4-6(2)11-5-7/h3,6-7H,1,4-5H2,2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTNDOHGMHHRTJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CS1)NC(=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Methylthiolan-3-yl)prop-2-enamide typically involves the reaction of 5-methylthiolane-3-amine with acryloyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at low temperatures to prevent side reactions and to ensure high yield of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability. The use of automated systems and reactors also minimizes human error and enhances safety during production.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(5-Methylthiolan-3-yl)prop-2-enamide can undergo oxidation reactions, particularly at the thiolane ring, leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced at the amide group to form the corresponding amine.

Substitution: The prop-2-enamide moiety can participate in nucleophilic substitution reactions, where the double bond is attacked by nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(5-Methylthiolan-3-yl)prop-2-enamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: In biological research, this compound can be used to study the effects of thiolane-containing molecules on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features may be exploited to develop compounds with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for use in various chemical processes.

Mechanism of Action

The mechanism by which N-(5-Methylthiolan-3-yl)prop-2-enamide exerts its effects depends on its interaction with molecular targets. The thiolane ring and the amide group can interact with enzymes and receptors, potentially inhibiting or activating their functions. The compound may also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize N-(5-Methylthiolan-3-yl)prop-2-enamide, we compare it structurally and functionally with analogs, leveraging principles from crystallography, hydrogen bonding, and impurity profiling.

Table 1: Structural and Functional Comparison

Key Comparisons

Hydrogen Bonding and Crystallography this compound’s amide group enables strong hydrogen bonds (N–H···O=C), which influence crystal packing and solubility. This aligns with Etter’s graph set analysis, where amides often form R₂²(8) motifs (cyclic dimers) . In contrast, thiophene- or naphthalene-containing analogs (e.g., a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol) exhibit weaker S···H or π-π interactions, reducing crystallinity compared to amides .

Reactivity and Stability

- The acrylamide group in the target compound is prone to nucleophilic attack (e.g., Michael addition), unlike the amine or hydroxyl groups in analogs from . This reactivity could be exploited in drug design or polymer crosslinking.

- Thiolan’s sulfur atom may enhance metabolic stability compared to thiophene derivatives, which are susceptible to oxidative metabolism .

Synthetic and Analytical Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.